Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleic acid components, thereby exhibiting antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
- Methyl 4-chloro-2-(dimethylamino)pyrimidine-6-carboxylate
- 6-Chloro-2-(methylamino)pyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its bioavailability and efficacy in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Overview of Biological Activity
This compound has been studied for its potential as an inhibitor of specific enzymes and its role in various biological pathways. Its structure, which includes a pyrimidine core, suggests possible interactions with biological targets related to inflammation, cancer, and infectious diseases.
2. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the pyrimidine ring can significantly impact the compound's potency against various targets.
Substituent | Activity | IC50 (µM) | Notes |
---|---|---|---|
Dimethylamino | Moderate | 0.72 | Essential for activity against NAPE-PLD |
Chlorine at C6 | High | 0.04 | Enhances binding affinity |
Methyl ester at C4 | Variable | 0.126 | Influences solubility and bioavailability |
The presence of the dimethylamino group and chlorine atom at specific positions enhances the compound's binding affinity to target enzymes, making it a promising candidate for further development .
3. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
These results suggest that this compound could serve as a lead in developing new antimicrobial agents, especially in light of rising antibiotic resistance .
4. Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
Assay | IC50 (µM) | Comparison |
---|---|---|
COX-2 Inhibition | 0.04 | Comparable to celecoxib |
iNOS Expression Reduction | Significant | Higher than indomethacin |
The ability to modulate COX activity suggests potential applications in treating inflammatory diseases .
5. Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study demonstrated that this compound effectively reduced inflammatory markers in a carrageenan-induced paw edema model in rats, indicating its potential use in pain management and inflammatory conditions .
- Another investigation focused on its role as an inhibitor of NAPE-PLD, revealing that it significantly decreased levels of bioactive lipids associated with various physiological processes, including pain and anxiety modulation .
6. Conclusion
This compound exhibits a range of biological activities that make it a valuable compound for further research and development. Its promising anti-inflammatory and antimicrobial properties, coupled with its ability to inhibit key enzymatic pathways, position it as a candidate for new therapeutic agents targeting inflammation and infectious diseases.
Properties
Molecular Formula |
C8H10ClN3O2 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(2)8-10-5(7(13)14-3)4-6(9)11-8/h4H,1-3H3 |
InChI Key |
OWQIJUPRHLWMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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